molecular formula C16H18ClNO B1329079 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline CAS No. 946729-73-3

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

Cat. No. B1329079
M. Wt: 275.77 g/mol
InChI Key: TVENXDYVJQBLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline is a derivative of aniline, which is a pivotal building block in the synthesis of various pharmaceuticals, dyes, and polymers. Aniline derivatives are known for their diverse chemical reactivity and have been extensively studied in the context of organic synthesis and material science.

Synthesis Analysis

The synthesis of aniline derivatives typically involves the functionalization of the aniline ring. For instance, the practical synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline was achieved by condensing 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol in the presence of potassium carbonate, followed by reduction with iron and ammonium chloride, yielding an 82% overall yield . Although this process does not directly describe the synthesis of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline, it provides insight into the type of reactions and conditions that might be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be elucidated using computational methods such as density functional theory (DFT) and Hartree-Fock calculations. For example, the molecular geometry and vibrational frequencies of 3-chloro-4-methyl aniline were calculated using these methods, which can be compared to experimental values to confirm the structure . These techniques could be applied to determine the molecular structure of 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline.

Chemical Reactions Analysis

Aniline derivatives undergo various chemical reactions, which can be influenced by substituents on the aniline ring. The reactions of 5-substituted-2,3-dichloronaphthoquinones with aniline resulted in the formation of two isomers, and the effects of the 5-substituent on the reactivity at the 2- and 3-positions were discussed . Similarly, the reactions of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline with phosphorus oxychloride and thiophosphoryl chloride led to the formation of heterocyclic products . These studies highlight the diverse reactivity of aniline derivatives and suggest that 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline could also participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be influenced by the nature of the substituents on the aromatic ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's melting point, solubility, and reactivity. The study of hydrogen-bonded chains in related compounds provides insights into the intermolecular interactions that can influence the physical properties of these molecules . Understanding these properties is essential for the practical application of aniline derivatives in various fields.

Scientific Research Applications

Synthesis and Characterization

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline, a compound with potential applications in scientific research, can be synthesized through various chemical processes. The synthesis often involves high-pressure hydrolysis and reduction reactions, followed by addition reactions with specific ethers to yield the final product. Such synthesis processes are noted for their high yields, good quality of the product, and minimal environmental pollution (Wen Zi-qiang, 2007). Another approach involves the condensation of specific benzene derivatives with nitrophenol in the presence of potassium carbonate, leading to high overall yields and robustness, making the process suitable for industrial production (Zhang Qingwen, 2011).

Adsorption Properties

The adsorption properties of chloro derivatives of aniline, including compounds similar to 3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline, have been studied in depth. These compounds are commonly used in the production of dyes, pharmaceuticals, and agricultural agents. Halloysite, an efficient adsorbent, has been examined for its ability to adsorb toxic compounds like chloro derivatives of aniline from wastewater. Through inverse liquid chromatography, adsorption equations and constants have been determined, providing valuable insights into the removal of such toxic compounds from the environment (P. Słomkiewicz et al., 2017).

Catalytic Oxidation

Fe(3)O(4) magnetic nanoparticles have been successfully synthesized and used to remove phenol and aniline from aqueous solutions, showcasing their potential in the catalytic oxidation of phenolic and aniline compounds. These nanoparticles, combined with H(2)O(2), can completely remove phenol and aniline under specific conditions, with significant total organic carbon (TOC) abatement efficiency. The stability and reusability of these nanoparticles, along with their ability to eliminate substituted phenolic and aniline compounds, highlight their application in environmental remediation (Shengxiao Zhang et al., 2009).

Mesomorphic Properties

The effect of chloro and methyl substitutions on the mesomorphic properties of certain aniline derivatives has been investigated. Such studies provide insights into the relationship between molecular structure and the phase behavior of liquid crystals, which are crucial for applications in display technologies and other areas where the control of liquid crystalline properties is essential (H. Hasegawa et al., 1989).

Safety And Hazards

“3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline” is labeled as an irritant , indicating that it may cause irritation if it comes into contact with the skin, eyes, or if inhaled or ingested.

properties

IUPAC Name

3-chloro-4-(2-methyl-5-propan-2-ylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(18)9-14(15)17/h4-10H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVENXDYVJQBLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197931
Record name 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(5-isopropyl-2-methylphenoxy)aniline

CAS RN

946729-73-3
Record name 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946729-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.